molecular formula C4H6O2 B575035 Vinyl acetate-D6 CAS No. 189765-98-8

Vinyl acetate-D6

Cat. No. B575035
CAS RN: 189765-98-8
M. Wt: 92.127
InChI Key: XTXRWKRVRITETP-QNYGJALNSA-N
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Description

Vinyl Acetate-d6, also known as Acetic Acid Vinyl Ester or 1-Acetoxyethylene , is a useful isotopically labeled research compound . It has a molecular formula of C4D6O2 and is often stabilized with hydroquinone .


Synthesis Analysis

Vinyl acetate can be synthesized by the acetylene method and the ethylene method . The acetylene method involves the reaction of acetylene and acetic acid under atmospheric pressure with activated carbon–zinc acetate as a catalyst . The ethylene method is based on ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst for the reaction . The vinyl acetate products are obtained after purification .


Molecular Structure Analysis

The molecular formula of Vinyl Acetate-d6 is C4D6O2 . It has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da .


Chemical Reactions Analysis

Vinyl acetate synthesis involves heterogeneous non-oxidative acetylene acetoxylation and homogeneous and heterogeneous oxidative ethylene acetoxylation . The reaction and catalyst deactivation mechanisms and the role of promoters and alloy composition are not fully resolved .


Physical And Chemical Properties Analysis

Vinyl Acetate-d6 has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da . More detailed physical and chemical properties would require specific experimental measurements or further literature search.

Scientific Research Applications

  • Cytotoxicity and DNA-Protein Crosslink Formation in Rat Nasal Tissues Exposed to Vinyl Acetate : This study explored the cytotoxic effects and DNA-protein crosslink formation in rat nasal tissues exposed to vinyl acetate. It highlighted the role of carboxylesterase-mediated hydrolysis in producing cytotoxic metabolites like acetic acid and acetaldehyde from vinyl acetate, suggesting implications for tumorigenesis (Kuykendall, Taylor, & Bogdanffy, 1993).

  • Photocatalyst-Free and Blue Light-Induced RAFT Polymerization of Vinyl Acetate : This research demonstrated a method for polymerizing vinyl acetate using blue light-emitting diodes (LEDs) or sunlight, without a photocatalyst, at ambient temperature. It provides insights into developing poly(vinyl acetate) with controlled molecular weight and distribution (Ding et al., 2015).

  • Synthesis of Poly(Vinyl Acetate)-Based Magnetic Polymer Microparticles : This study detailed the synthesis of poly(vinyl acetate)/poly(vinyl alcohol) for medical applications such as intravascular embolization and hyperthermia treatment. It showed efficient methods for creating micro-sized magnetic particles with high thermal stability (Ferreira et al., 2012).

  • Emulsion Copolymerization of Vinyl Acetate-Ethylene in High Pressure Reactor : This research investigated the impact of temperature, pressure, initiator concentration, and agitation rate on the composition of ethylene-vinyl acetate emulsion copolymers. It provides valuable insights into the copolymerization process and the properties of the resulting copolymers (Poljanšek et al., 2013).

  • Free-Radical Homo- and Copolymerization of Vinyl Acetate and n-Butyl Acrylate : This study involved kinetic experiments on the copolymerization of vinyl acetate and n-butyl acrylate, offering insights into the polymerization kinetics and the influence of reaction conditions on copolymer composition (Abdollahi et al., 2012).

Safety And Hazards

Vinyl acetate can pose a serious fire hazard and a serious health hazard, requiring immediate medical attention if workers are exposed to high concentrations . It is recommended to use personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, do not breathe vapors or spray mist, and do not ingest .

properties

IUPAC Name

1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRWKRVRITETP-QNYGJALNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl acetate-D6

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